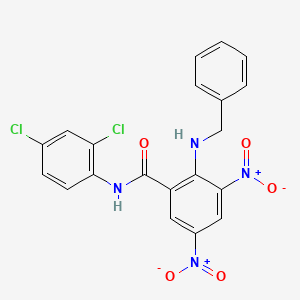
1'-ethyl-2,3'-biquinoline-4'(1'H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-ethyl-2,3’-biquinoline-4’(1’H)-thione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-2,3’-biquinoline-4’(1’H)-thione typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides.
Formation of the thione group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
1'-エチル-2,3'-ビキノリン-4'(1'H)-チオンは、様々な化学反応を起こす可能性があります。具体的には、以下のような反応があります。
酸化: チオン基をスルホキシドまたはスルホンに変換する可能性があります。
還元: この化合物は、異なる誘導体を形成するために還元することができます。
置換: 求電子置換反応または求核置換反応によって、新しい官能基を導入することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化物、アミンやアルコールなどの求核剤。
主な生成物
これらの反応によって生成される主な生成物は、使用した特定の試薬と条件によって異なります。例えば、酸化によってスルホキシドが生成される可能性があり、置換反応によって様々な官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的研究におけるプローブやリガンドとしての潜在的な用途。
医学: 生物活性による潜在的な治療用途。
産業: 新素材の開発や化学反応の触媒としての用途。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
1'-エチル-2,3'-ビキノリン-4'(1'H)-チオンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節する可能性があります。関与する経路は、生物学的文脈によって異なります。
類似化合物との比較
類似化合物
2,3'-ビキノリン: エチル基とチオン基がありません。
4'-メチル-2,3'-ビキノリン: エチル基の代わりにメチル基を持つ類似の構造。
1'-エチル-2,3'-ビキノリン: チオン基がありません。
独自性
1'-エチル-2,3'-ビキノリン-4'(1'H)-チオンは、エチル基とチオン基の両方が存在するために、その化学反応性と生物活性に影響を与える可能性があり、独特です。
特性
分子式 |
C20H16N2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1-ethyl-3-quinolin-2-ylquinoline-4-thione |
InChI |
InChI=1S/C20H16N2S/c1-2-22-13-16(20(23)15-8-4-6-10-19(15)22)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3 |
InChIキー |
GBVHICDCRXZHIQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=S)C2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
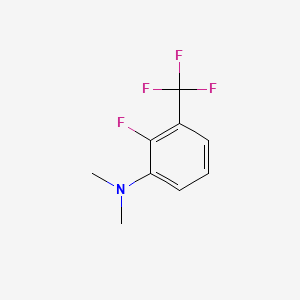
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
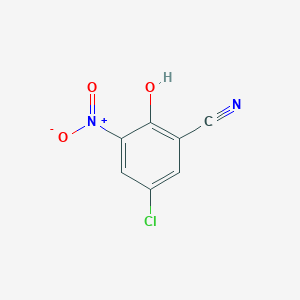
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)
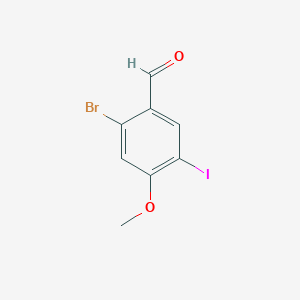

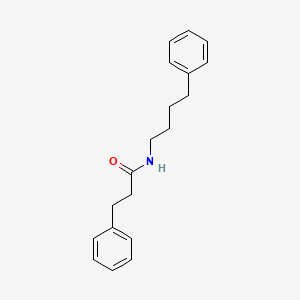
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
